(3S)-3-amino-2-hydroxy-5-methylhexanoic acid

Renin-angiotensin system Protease inhibitor design Competitive inhibition kinetics

(3S)-3-amino-2-hydroxy-5-methylhexanoic acid (CAS 318464-20-9), also referred to as norstatine or AHMHA, is a non-proteinogenic hydroxy amino acid that functions as a tetrahedral transition-state isostere of the leucyl residue. The compound contains two chiral centers, and the (2R,3S) and (2S,3S) diastereoisomers have been synthesized and characterized for incorporation into peptide-based protease inhibitors.

Molecular Formula C7H15NO3
Molecular Weight 161.2 g/mol
CAS No. 318464-20-9
Cat. No. B3259417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-2-hydroxy-5-methylhexanoic acid
CAS318464-20-9
Molecular FormulaC7H15NO3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(=O)O)O)N
InChIInChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6?/m0/s1
InChIKeyGZLMFCWSEKVVGO-ZBHICJROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-hydroxy-5-methylhexanoic Acid (CAS 318464-20-9) | Procurement Guide for Protease Inhibitor Development


(3S)-3-amino-2-hydroxy-5-methylhexanoic acid (CAS 318464-20-9), also referred to as norstatine or AHMHA, is a non-proteinogenic hydroxy amino acid that functions as a tetrahedral transition-state isostere of the leucyl residue [1]. The compound contains two chiral centers, and the (2R,3S) and (2S,3S) diastereoisomers have been synthesized and characterized for incorporation into peptide-based protease inhibitors [2]. Structurally, norstatine is distinguished from the related statine residue by a shorter chain length, which alters its steric profile and binding properties in protease active sites [3].

Why Generic Substitution Fails: Stereochemical and Pharmacological Differentiation of AHMHA (CAS 318464-20-9) for Protease Inhibitor Applications


Interchange of (3S)-3-amino-2-hydroxy-5-methylhexanoic acid with structurally similar hydroxy amino acid isosteres—such as statine, phenylnorstatine, or other leucyl transition-state mimics—is not scientifically justifiable without experimental validation. The compound's specific stereochemistry (2R,3S vs. 2S,3S) directly governs both inhibitory potency and the kinetic mechanism of inhibition (competitive vs. noncompetitive) against target proteases [1]. Furthermore, norstatine differs from statine by a single methylene unit in chain length, a structural variation that has been shown to confer primate-selective renin inhibition in orally active inhibitors, demonstrating that subtle structural modifications produce pharmacologically distinct outcomes [2].

Quantitative Evidence Guide: Direct Performance Comparisons for (3S)-3-Amino-2-hydroxy-5-methylhexanoic Acid (CAS 318464-20-9)


Stereochemistry-Dependent Renin Inhibition: 2S,3S Competitive vs. 2R,3S Noncompetitive Kinetics

In a direct head-to-head comparison of the (2S,3S) and (2R,3S) diastereoisomers of AHMHA when incorporated into the peptide analogue AHMHA-Leu-Val-Phe-OCH3, the (2S,3S) isomer exhibited competitive inhibition of human amniotic renin, whereas the (2R,3S) isomer displayed noncompetitive kinetics [1]. This mechanistic divergence demonstrates that the stereochemical configuration at the C2 position dictates the mode of enzyme-inhibitor interaction, a distinction that directly affects experimental interpretation and downstream application design.

Renin-angiotensin system Protease inhibitor design Competitive inhibition kinetics

Inhibitory Potency of AHMHA-Containing Analogues Against Human Renin: Quantitative Ki Values

AHMHA-containing tetrapeptide analogues were evaluated for renin inhibition, yielding inhibitory constants (Ki) ranging from 1 × 10^-4 M to 1 × 10^-3 M [1]. Within the series, the Leu-AHMHA-Val-Phe-OCH3 analogues demonstrated the highest inhibitory activity, providing a quantitative benchmark for structure-activity optimization. While these Ki values are modest relative to later-generation norstatine-based inhibitors (e.g., KRI-1314 with Ki = 9.9 × 10^-10 M [2]), they establish the foundational potency of the AHMHA scaffold for transition-state mimetic design.

Renin inhibition Enzyme kinetics Hypertension research

Norstatine vs. Statine: Chain Length Differentiation in Orally Active Renin Inhibitor Design

Norstatine (AHMHA) was deliberately selected over the well-known statine residue for incorporation into the orally active renin inhibitor KRI-1314 due to its shorter chain length [1]. The statine residue contains an additional methylene unit in its backbone (derived from the Leu-Val scissile bond mimic), whereas norstatine is derived from a single leucyl residue. This structural reduction was essential for achieving primate-selective, long-lasting oral renin inhibition, with KRI-1314 demonstrating a Ki of 9.9 × 10^-10 M against human renin and oral blood pressure lowering effects in primate models [2].

Oral bioavailability Renin inhibitor Peptidomimetic design

AHMHA in Aminopeptidase P Inhibitor Apstatin Analogues: IC50 Improvement to 0.23 μM

When the N-terminal (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl residue was incorporated into apstatin analogue 6, the compound exhibited an IC50 of 0.23 μM against human aminopeptidase P, representing a 12.6-fold improvement over the parent apstatin compound (IC50 = 2.9 μM) which contains a phenylalanine-derived (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl residue [1]. The (2R,3S)-analogue of 6 was equipotent with the (2S,3R)-isomer, whereas the (2S,3S)- and (2R,3R)-analogues showed considerably reduced potency, confirming that the 2,3-erythro configuration (regardless of absolute stereochemistry) is critical for AP-P inhibitory activity.

Aminopeptidase P Bradykinin degradation Cardiovascular pharmacology

Stereochemical Purity Requirements for Diastereoisomer Separation in AHMHA Synthesis

Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives requires resolution of diastereomers, with the (2S,3R) and (2R,3S) configurations demonstrating distinct chromatographic and crystallization behaviors that enable separation [1]. The synthetic route reported by Rich et al. established that the erythro (2S,3R and 2R,3S) and threo (2S,3S and 2R,3R) diastereomeric pairs can be resolved via fractional crystallization or chromatographic methods. This separation is non-trivial and represents a critical quality attribute for procurement, as stereochemical impurities directly impact the pharmacological activity of derived inhibitors [2].

Chiral resolution Synthetic methodology Diastereomer separation

Procurement-Relevant Application Scenarios for (3S)-3-Amino-2-hydroxy-5-methylhexanoic Acid (CAS 318464-20-9)


Structure-Activity Relationship (SAR) Campaigns for Renin Inhibitor Optimization

Researchers engaged in renin-angiotensin system (RAS) modulator development should procure stereochemically defined (3S)-3-amino-2-hydroxy-5-methylhexanoic acid for incorporation into peptide or peptidomimetic scaffolds. The compound has demonstrated renin inhibitory activity with Ki values in the 10^-4 to 10^-3 M range when incorporated into tetrapeptide analogues [1]. Optimization campaigns building from this scaffold have yielded orally active renin inhibitors such as KRI-1314 (Ki = 9.9 × 10^-10 M) [2]. Procurement of the pure (2R,3S) or (2S,3S) diastereomer enables precise SAR studies, as stereochemistry directly dictates competitive vs. noncompetitive inhibition kinetics [1].

Aminopeptidase P (AP-P) Inhibitor Development for Bradykinin Potentiation Studies

Investigators studying bradykinin-mediated vasodilation or cardiovascular pharmacology should prioritize the (2S,3R)- or (2R,3S)-AHMHA diastereomer for incorporation into apstatin analogue inhibitors of aminopeptidase P. The AHMHA-derived N-terminal residue in analogue 6 achieved an IC50 of 0.23 μM against human AP-P, representing a 12.6-fold potency improvement over the parent apstatin compound (IC50 = 2.9 μM) [1]. The 2,3-erythro configuration is essential for AP-P inhibitory activity, and stereochemical purity at procurement is critical to avoid inactive threo diastereomers [1].

Transition-State Isostere Design for HIV-1 Protease Inhibitor Discovery

Medicinal chemists developing HIV-1 protease inhibitors may employ norstatine (AHMHA) as a tetrahedral transition-state isostere. Norstatine-based macrocyclic inhibitors have demonstrated IC50 values of 19 nM against HIV-1 protease, with macrocyclization conferring improved cell penetration and resistance to cellular enzymes compared to acyclic analogs [1]. The norstatine scaffold offers a shorter backbone length than statine, which may be advantageous for achieving optimal fit within the HIV-1 protease active site. Procurement of stereochemically pure AHMHA enables construction of focused compound libraries for HIV protease inhibition screening.

Synthesis of Amastatin and Related Aminopeptidase Inhibitor Natural Product Analogues

Academic and industrial laboratories synthesizing amastatin—a low molecular weight inhibitor of leucine aminopeptidase and aminopeptidase A—require (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid as a key building block [1]. The original synthesis of this compound was explicitly developed for amastatin construction, and the stereochemical integrity of the (2S,3R) configuration is essential for biological activity [1]. Procurement should specify the (2S,3R) diastereomer with analytical verification to ensure successful incorporation into the amastatin peptide sequence. Applications include studies of aminopeptidase function in peptide hormone regulation and cancer cell surface antigen processing.

Quote Request

Request a Quote for (3S)-3-amino-2-hydroxy-5-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.